N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide
Description
Nuclear Magnetic Resonance (NMR)
1H NMR :
- Imidazole protons : Two doublets at δ 7.05–7.15 ppm (H-4 and H-5).
- Indole protons : Aromatic signals at δ 7.20–7.60 ppm (H-2, H-4, H-5, H-6, H-7) and a singlet for H-3 at δ 6.90 ppm.
- Methoxyethyl group : A triplet at δ 3.55 ppm (-OCH2CH2-) and a singlet at δ 3.30 ppm (-OCH3).
- Propanamide chain : Multiplets at δ 2.40–2.70 ppm (CH2-CH2-CONH-) and δ 1.90–2.10 ppm (CONH-).
13C NMR :
Fourier-Transform Infrared Spectroscopy (FT-IR)
Mass Spectrometry (MS)
- Molecular ion peak : Observed at m/z 312.37 (M⁺).
- Fragmentation patterns :
Crystallographic Data and Three-Dimensional Conformation
While crystallographic data for this specific compound remains unpublished, analogous structures suggest:
- Crystal system : Likely monoclinic or orthorhombic due to asymmetric substituents.
- Unit cell parameters : Predicted a = 10–12 Å, b = 8–10 Å, c = 15–18 Å, with β ≈ 90–110°.
- Hydrogen bonding : N-H···O and C-H···O interactions between amide/imidazole groups and methoxy oxygens.
The methoxyethyl chain adopts a gauche conformation to minimize steric hindrance with the indole ring, while the imidazole and indole planes form a dihedral angle of 60–70° , reducing π-π stacking.
Tautomeric and Conformational Isomerism
Tautomerism
The imidazole ring exhibits prototropic tautomerism , with equilibrium between 1H-imidazol-2-yl (major) and 3H-imidazol-2-yl (minor) forms. The 1H tautomer is stabilized by resonance between N-1 and N-3:
$$
\text{1H-imidazole} \leftrightarrow \text{3H-imidazole} \quad \Delta G^\circ \approx 2–3 \text{ kcal/mol}
$$
Conformational Isomerism
- Methoxyethyl chain rotation : Three staggered conformers (ΔG < 1 kcal/mol) due to rotation around the C-O bond.
- Propanamide backbone : Anti and gauche conformers influence hydrogen-bonding capacity.
These isomerisms impact reactivity and biological interactions, making them critical for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)indol-3-yl]propanamide |
InChI |
InChI=1S/C17H20N4O2/c1-23-11-10-21-12-13(14-4-2-3-5-15(14)21)6-7-16(22)20-17-18-8-9-19-17/h2-5,8-9,12H,6-7,10-11H2,1H3,(H2,18,19,20,22) |
InChI Key |
KIFKNHLTGYECGU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide typically involves multi-step organic reactions. One common approach is the condensation of an imidazole derivative with an indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Features of Target Compound:
- Indole substituent : 1-(2-methoxyethyl) group at N1.
- Imidazole substituent : Amide linkage at the 2-position.
- Propanamide spacer : Three-carbon chain connecting indole and imidazole.
Analogous Compounds:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide () Differences: Replaces imidazole with a carbazole core and adds a chloro substituent.
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide ()
- Differences : Features a 4-chlorobenzoyl group and methylsulfonyl amide.
- Impact : The sulfonamide group improves metabolic stability, and the chlorobenzoyl moiety may enhance binding to COX enzymes .
(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide ()
- Differences : Incorporates a ureido linker and fluorophenyl-cyclohexyl group.
- Impact : The ureido group facilitates hydrogen bonding with receptors, contributing to selectivity as a human formyl peptide receptor agonist .
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide ()
- Differences : Substitutes imidazole with benzimidazole and positions methoxy at indole C4.
- Impact : Benzimidazole’s fused ring system may improve thermal stability, while C4 methoxy alters electronic properties .
Physicochemical Properties
Biological Activity
N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2 |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 1435990-60-5 |
The biological activity of this compound is largely attributed to its structural components, which include an imidazole ring and an indole moiety. These structural features are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, especially against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Screening
In a screening study, the compound was evaluated for its Minimum Inhibitory Concentration (MIC) against MRSA:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 16 |
| Positive Control (Fluconazole) | 8 |
The compound exhibited a MIC of 16 µg/mL, indicating moderate antimicrobial activity. Further investigations revealed that modifications in the indole structure could enhance its efficacy against MRSA and other pathogens .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human embryonic kidney cells (HEK293) to evaluate the safety profile of the compound:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | >32 |
| Positive Control (Tamoxifen) | 9 |
The results indicated that the compound had a high IC50 value (>32 µg/mL), suggesting low cytotoxicity, which is favorable for further development as a therapeutic agent .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown promising antifungal activity against Cryptococcus neoformans, with MIC values recorded at ≤0.25 µg/mL. This suggests that it may serve as a potential candidate for treating fungal infections, particularly in immunocompromised patients .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the indole ring significantly influence biological activity. For instance, halogen substitutions at the 5-position of the indole were associated with increased potency against MRSA. The presence of a methoxy group on the phenethyl side chain also contributed positively to the antimicrobial properties .
Q & A
Q. What are the common synthetic routes for preparing N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide, and what reagents are typically employed?
Answer: The synthesis involves multi-step organic reactions:
Intermediate Preparation :
- The indole moiety (1-(2-methoxyethyl)-1H-indol-3-yl) is synthesized via alkylation of indole with 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF) .
- The imidazole derivative (1H-imidazol-2-yl) is prepared via cyclization of glyoxal with ammonium acetate .
Coupling Reaction :
- The intermediates are linked via amide bond formation using coupling reagents like HOBt/EDCl in anhydrous DMF at 0–25°C .
Purification :
- Crude product is purified via column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization .
Key Reagents : EDCl, HOBt, DMF, NaH, glyoxal.
Q. What analytical techniques are used to characterize this compound, and how are spectral data interpreted?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.0–8.5 ppm confirm aromatic protons (indole/imidazole). Methoxyethyl groups appear as singlet(s) near δ 3.2–3.8 ppm .
- ¹³C NMR : Carbonyl (amide) signals at ~170 ppm; aromatic carbons between 110–140 ppm .
- Mass Spectrometry (ESI/MS) : Molecular ion peaks ([M+H]⁺ or [M−H]⁻) validate molecular weight. Fragmentation patterns (e.g., loss of methoxyethyl group) confirm substituents .
- FTIR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (N-H) .
Q. How do structural features (e.g., methoxyethyl group, imidazole-indole linkage) influence physicochemical properties?
Answer:
- Methoxyethyl Group : Enhances solubility in polar solvents (e.g., DMSO) and modulates lipophilicity (logP ~2.5–3.0) .
- Amide Linkage : Stabilizes conformation via hydrogen bonding, affecting crystal packing and melting point (~200–220°C) .
- Aromatic Systems : Imidazole and indole moieties enable π-π stacking, influencing UV-Vis absorption (λmax ~280–320 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
- Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions (e.g., racemization) .
- Solvent Selection : Anhydrous DMF minimizes hydrolysis; switching to THF for moisture-sensitive steps improves reproducibility .
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing reaction time from 24h to 8h .
- Yield Optimization : Yields increase from 40% to 70% via stepwise addition of coupling reagents .
Q. What computational methods (e.g., DFT, molecular docking) are used to predict biological activity or stability?
Answer:
- DFT Calculations :
- B3LYP/6-31++G(d,p) level optimizes geometry and calculates HOMO-LUMO gaps (~4.5 eV), indicating charge-transfer potential .
- Electrostatic potential maps predict nucleophilic/electrophilic sites for binding .
- Molecular Docking :
- AutoDock Vina simulates interactions with enzymes (e.g., COX-2). The methoxyethyl group shows hydrogen bonding with Arg120 (binding affinity: −8.2 kcal/mol) .
- MD Simulations :
- NAMD simulations (100 ns) assess stability in lipid bilayers, showing <2 Å RMSD for the indole ring .
Q. How do researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
- Comparative Assays :
- Structural Validation :
- Verify compound purity (HPLC ≥95%) and stereochemistry (via chiral HPLC or X-ray crystallography) to exclude impurities as confounding factors .
- Meta-Analysis :
Q. What strategies are employed to study the compound’s mechanism of action in biological systems?
Answer:
- Enzyme Inhibition Assays :
- Measure IC₅₀ against target enzymes (e.g., kinases) using radiometric or fluorescence-based assays .
- Cellular Imaging :
- Transcriptomics/Proteomics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
